Mazaticol is predominantly extracted from various species of mushrooms, particularly those belonging to the Psilocybe genus. These mushrooms are known for their psychoactive properties, which have been utilized in indigenous rituals and healing practices for centuries. The specific extraction methods and conditions can influence the yield and purity of Mazaticol.
Mazaticol is classified as a tryptamine alkaloid, which is a subclass of alkaloids characterized by the presence of an indole structure. This classification places it alongside other well-known compounds such as psilocybin and psilocin, which are also derived from psychedelic mushrooms.
The synthesis of Mazaticol can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the active compounds from mushroom tissues.
The molecular structure of Mazaticol features a tryptamine backbone, characterized by an indole ring fused with an ethylamine side chain. This structure is crucial for its biological activity and interaction with neurotransmitter systems.
Mazaticol can participate in various chemical reactions typical of alkaloids, including:
These reactions can be utilized to modify Mazaticol for research purposes or to explore its potential therapeutic applications by enhancing its solubility or bioavailability.
Mazaticol exerts its effects primarily through interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to alterations in mood, perception, and cognition.
Mazaticol is primarily studied for its psychoactive properties and potential therapeutic applications:
Mazaticol possesses the systematic IUPAC name: [(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl] hydroxy(di-2-thienyl)acetate [1] [5]. It belongs to the chemical class of tropane esters, characterized by the esterification of a glycolic acid derivative with a tropane-related amino alcohol base. The compound's molecular formula is C₂₁H₂₇NO₃S₂, corresponding to a molecular weight of 405.57 g/mol for the free base [1] [5] [7]. The hydrochloride salt monohydrate form (CAS: 32891-29-5), used therapeutically, has a molecular weight of 442.04 g/mol [7].
Stereochemistry and Structure: Mazaticol contains three defined stereocenters in its azabicyclic nucleus, configured as (1R,3R,5R) [5]. The molecule features a bicyclic 9-azabicyclo[3.3.1]nonane core substituted with geminal dimethyl groups at the 6-position and a methyl group on the nitrogen. Esterified to the 3-hydroxy position of this bridge is the α-hydroxy-α,α-di(2-thienyl)acetic acid moiety. The presence of two thiophene rings instead of phenyl groups enhances electron distribution and likely influences receptor affinity and metabolic stability [1] [7]. The absolute stereochemistry is crucial for its pharmacological activity, as evidenced by receptor binding studies. Table 1 summarizes key identifiers and nomenclature.
Representational Systems:
CN1[C@@H]2CCC(C)(C)[C@@H]1C[C@@H](C2)OC(=O)C(O)(C3=CC=CS3)C4=CC=CS4
[5] AMHPTVWBZSYFSS-HWOWSKLDSA-N
(Free base); KOYYWMFYAIFCBI-UHFFFAOYSA-N
(Hydrochloride) [1] [7] Table 1: Mazaticol Chemical Nomenclature and Identifiers
Nomenclature Type | Identifier | Source/Reference |
---|---|---|
Systematic IUPAC Name | [(1R,3R,5R)-6,6,9-Trimethyl-9-azabicyclo[3.3.1]non-3-yl] hydroxy(di-2-thienyl)acetate | [1] [5] |
Developmental Code | PG-501; KAO-264 | [1] [7] |
Proprietary Name | Pentona® (Japan) | [3] [7] |
CAS Registry (Base) | 42024-98-6 | [5] |
CAS Registry (HCl Salt) | 32891-29-5 | [7] |
PubChem CID (Base) | 118984411 | [2] |
UNII (HCl Salt) | 44WQI5180Q | [7] |
Mazaticol was discovered and developed in the early 1970s by the Japanese pharmaceutical company Tanabe Seiyaku Co. LTD (now part of Mitsubishi Tanabe Pharma) [3]. Designated initially as PG-501 and later KAO-264, its discovery emerged from research programs targeting improved antiparkinsonian agents with enhanced central selectivity and reduced peripheral anticholinergic effects compared to existing drugs like trihexyphenidyl [1] [3].
Suppression of EEG arousal responses, indicating central nervous system penetration and activity [1].Crucially, these studies established that PG-501 possessed central anticholinergic potency comparable to trihexyphenidyl but demonstrated markedly weaker peripheral effects (e.g., mydriasis, salivary inhibition), suggesting a superior therapeutic index [1] [3].
Mechanism Elucidation: Subsequent research in the 1970s and 1980s refined the understanding of PG-501's mechanism:
Metabolism and Kinetics: Studies using ¹⁴C-labelled PG-501 in rats (Otsuka et al., 1972; Meshi et al., 1972) defined absorption, distribution, metabolism, and excretion profiles, supporting its development for oral administration [3].
Clinical Introduction: Based on promising preclinical data and subsequent clinical trials conducted in Japan in the mid-1970s, Mazaticol was approved for medical use in Japan in 1978 under the brand name Pentona® [3]. Early clinical evaluations focused primarily on its efficacy against psychotropic drug-induced parkinsonian syndrome, with reports suggesting effectiveness in some patients refractory to other anticholinergics [3].
Mazaticol's regulatory approval is exclusively limited to Japan. It was approved by the Japanese regulatory authorities (then the Ministry of Health and Welfare) in 1978 for the treatment of Parkinson's syndrome, with a particular emphasis on managing parkinsonian symptoms induced by psychotropic drugs (neuroleptic-induced extrapyramidal symptoms) [3].
International: While assigned the ATC code N04AA10 internationally, this is primarily a classificatory tool. Mazaticol is not approved or marketed under this ATC code outside Japan [5].
Global Status:
Other Regions: No evidence exists of approval in other major pharmaceutical markets (e.g., Canada, Australia, United Kingdom). It is notably absent from the World Health Organization's (WHO) Essential Medicines List [3].
Current Regulatory Context: Mazaticol's approval status reflects its development and clinical use solely within the Japanese pharmaceutical market. Its niche application—primarily for drug-induced parkinsonism rather than idiopathic Parkinson's disease—and the emergence of newer drug classes (e.g., dopamine agonists, MAO-B inhibitors) likely limited commercial incentive for pursuing broader global registration. Furthermore, published literature consistently notes the lack of robust modern clinical trial data, especially for idiopathic Parkinson's disease, which might hinder regulatory evaluation elsewhere [3].
Table 2: Mazaticol Global Regulatory Approval Status Summary
Region/Country | Approval Status | Brand Name(s) | Primary Indication(s) | ATC Classification |
---|---|---|---|---|
Japan | Approved (1978) | Pentona® | Parkinson's syndrome (esp. drug-induced) | N04AA10 |
United States | Not Approved | None | - | N04AA10 (Unused) |
European Union | Not Approved | None | - | N04AA10 (Unused) |
Other Markets | Not Approved | None | - | - |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1